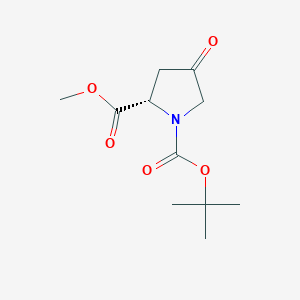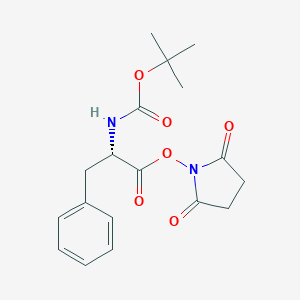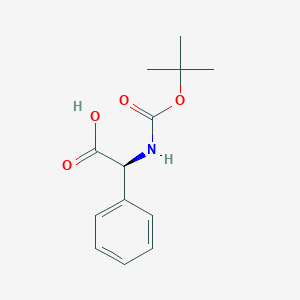
Boc-his(3-ME)-OH
Overview
Description
Boc-histidine(3-methyl)-OH, also known as N-tert-butoxycarbonyl-3-methyl-L-histidine, is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-histidine(3-methyl)-OH typically involves the protection of the amino group of histidine with a Boc group. The process begins with the methylation of the histidine at the 3-position, followed by the introduction of the Boc group. The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of Boc-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control over reaction conditions and minimizes human error, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Boc-histidine(3-methyl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions, particularly at the nitrogen atoms, using electrophilic reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Substitution: Electrophilic reagents in various organic solvents.
Major Products Formed
Deprotection: Histidine(3-methyl)-OH.
Coupling: Peptides containing Boc-histidine(3-methyl)-OH.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Boc-histidine(3-methyl)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.
Medicine: Investigated for its potential therapeutic applications, including as a component in peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-histidine(3-methyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of complex peptide structures. The imidazole ring of histidine can also engage in various interactions, including metal binding and catalysis, contributing to the functionality of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Boc-histidine-OH: Similar in structure but lacks the methyl group at the 3-position.
Fmoc-histidine(3-methyl)-OH: Uses a different protective group (fluorenylmethyloxycarbonyl) instead of Boc.
Boc-histidine(1-methyl)-OH: Methylation occurs at the 1-position instead of the 3-position.
Uniqueness
Boc-histidine(3-methyl)-OH is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions. This modification can affect the compound’s behavior in peptide synthesis and its interactions in biological systems, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2S)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFLUIZBZNCTI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427020 | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61070-22-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61070-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BOC-HIS(3-ME)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















